Matairesinol

描述

Matairesinol is an organic compound classified as a lignan, a type of phenylpropanoid. It is found in various plants, including cereals like rye. This compound, along with secoisolariciresinol, has garnered attention for its potential nutritional benefits. It is a precursor to enterolignans, which are mammalian lignans that may reduce the risk of certain cancers and cardiovascular diseases .

准备方法

Synthetic Routes and Reaction Conditions: Matairesinol can be synthesized through various methods, including the oxidative coupling of coniferyl alcohol. This process involves the use of oxidative enzymes or chemical oxidants to couple two coniferyl alcohol molecules, forming the lignan structure. The reaction conditions typically include a controlled temperature and pH to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. Techniques such as ultrasonication-assisted extraction, supercritical fluid extraction, and enzyme-assisted extraction are commonly used. These methods help isolate this compound from plant matrices efficiently .

化学反应分析

Types of Reactions: Matairesinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form arctigenin or isoarctigenin through the action of this compound O-methyltransferase.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include this compound O-methyltransferase and methyl donors like S-adenosylmethionine.

Reduction: Hydrogen gas and carbon-supported catalysts are used for hydrogenolysis.

Substitution: Various nucleophiles can be used for substitution reactions involving hydroxyl groups.

Major Products:

Arctigenin and Isoarctigenin: Products of oxidation reactions.

This compound: Product of hydrogenolysis of hydroxythis compound.

科学研究应用

Anticancer Properties

Matairesinol has shown significant promise in the treatment of various cancers, particularly hormone-sensitive cancers such as breast and prostate cancer. Recent studies have highlighted its multifaceted role in targeting metastatic prostate cancer and pancreatic ductal adenocarcinoma.

Prostate Cancer

Research indicates that this compound can enhance the efficacy of traditional chemotherapy. An integrative approach combining network pharmacology and experimental validation demonstrated that this compound exhibits antimetastatic effects on metastatic prostate cancer cells (PC3) through various mechanisms, including apoptosis induction and modulation of signaling pathways like AKT and MAPK .

Pancreatic Cancer

This compound has been shown to induce mitochondrial dysfunction and apoptosis in pancreatic cancer cell lines (PANC-1 and MIA PaCa-2). The compound affects cell proliferation and migration while increasing reactive oxygen species production, leading to enhanced cytotoxicity when used alongside conventional chemotherapeutic agents like 5-fluorouracil .

T-cell Lymphoma

In studies involving the CCRF-CEM T-cell lymphoma cell line, this compound exhibited significant antiproliferative activity with an IC50 value of 4.27 µM. The compound induced apoptosis and arrested the cell cycle, suggesting its potential as a novel agent against T-cell lymphoma .

Anti-inflammatory Effects

Beyond its anticancer properties, this compound has demonstrated anti-inflammatory effects, particularly in models of sepsis-induced brain injury. It modulates inflammatory pathways by inhibiting the phosphorylation of MAPK and NF-κB while promoting the expression of Nrf2 and HO-1, which are crucial for cellular defense against oxidative stress .

Summary of Research Findings

作用机制

Matairesinol exerts its effects through various molecular targets and pathways:

Adiponectin Receptor 1 (AdipoR1): this compound acts as an agonist of AdipoR1, influencing metabolic processes.

NF-κB Pathway: It inhibits the nuclear factor-kappa B pathway, reducing inflammation.

MAPK Pathway: this compound modulates the mitogen-activated protein kinase pathway, contributing to its anti-inflammatory and antioxidant effects.

AMPK Pathway: It upregulates adenosine monophosphate-activated protein kinase, enhancing its neuroprotective effects.

相似化合物的比较

Matairesinol is compared with other lignans such as:

Secoisolariciresinol: Both are precursors to enterolignans but differ in their specific metabolic pathways and biological activities.

Pinoresinol: Similar in structure but has distinct antioxidant and anti-inflammatory properties.

Lariciresinol: Another lignan with comparable health benefits but different metabolic conversion.

Uniqueness: this compound’s unique ability to act as an agonist of AdipoR1 and its specific metabolic pathways distinguish it from other lignans .

生物活性

Matairesinol, a lignan primarily found in various plants, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's mechanisms of action, its effects on cancer cells, and its potential therapeutic applications based on recent research findings.

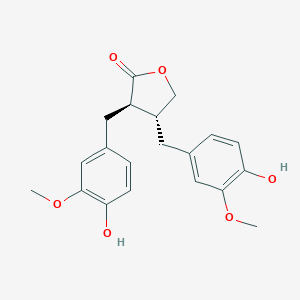

Chemical Structure and Sources

This compound is a dibenzylbutyrolactone lignan with the molecular formula C₁₈H₁₈O₄. It is commonly extracted from sources such as flaxseed, sesame seeds, and various fruits and vegetables. Its structure allows it to interact with numerous biological pathways, making it a subject of interest in pharmacological studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Anticancer Properties : Research indicates that this compound induces apoptosis (programmed cell death) in various cancer cell lines, including pancreatic cancer cells (PANC-1 and MIA PaCa-2). It achieves this by disrupting mitochondrial function, increasing reactive oxygen species (ROS) production, and altering calcium homeostasis within cells .

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by inhibiting key signaling pathways such as MAPK, JNK, and NF-κB. In models of sepsis, it upregulated antioxidant proteins like Nrf2 and HO-1, providing neuroprotection against inflammation-induced damage .

- Synergistic Effects with Chemotherapy : The compound has demonstrated synergistic effects when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU), enhancing their efficacy against cancer cells while mitigating side effects associated with high doses of these drugs .

Anticancer Activity

A study conducted on pancreatic cancer cells revealed that treatment with 80 µM this compound resulted in:

- Decreased Cell Proliferation : this compound significantly reduced the expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation.

- Induction of Apoptosis : Increased expression of pro-apoptotic proteins such as BAX was noted, indicating enhanced apoptotic signaling.

- Inhibition of Migration : The treatment suppressed the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Anti-inflammatory Activity

In an experimental model of sepsis:

- This compound administration led to a significant reduction in neuroinflammation markers.

- The compound enhanced AMPK expression, which plays a critical role in cellular energy homeostasis and inflammation regulation.

- It also reduced the phosphorylation of pro-inflammatory pathways, thereby mitigating brain injury associated with sepsis .

Data Summary

The following table summarizes key findings from recent studies on this compound:

| Study Focus | Concentration | Key Findings |

|---|---|---|

| Pancreatic Cancer Cells | 80 µM | Induced apoptosis; decreased PCNA; inhibited migration |

| Sepsis Model | Variable | Reduced neuroinflammation; upregulated AMPK; antioxidant effects |

Case Studies

- Pancreatic Cancer : A study demonstrated that this compound significantly inhibited the growth of PANC-1 and MIA PaCa-2 cells. The compound's ability to induce apoptosis was linked to mitochondrial dysfunction and increased ROS levels.

- Neuroinflammation in Sepsis : In a rat model of sepsis, this compound treatment resulted in improved neurological outcomes by reducing inflammation and oxidative stress markers.

属性

IUPAC Name |

(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATGKVZWFZHCLI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920490 | |

| Record name | Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pearl white powder, Bland aroma | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (-)-Matairesinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly Soluble (in ethanol) | |

| Record name | (-)-Matairesinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

580-72-3 | |

| Record name | (-)-Matairesinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Matairesinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Matairesinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Matairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MATAIRESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW63P8WUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Matairesinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does matairesinol exert its anticancer effects?

A: this compound has demonstrated anticancer activity against various cancer cell lines, including those of the colon, prostate, breast, and pancreas. [, , , , , , ] While the exact mechanisms are still under investigation, several studies highlight key pathways:

- Induction of apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells, as evidenced by DNA fragmentation and morphological changes. [, ]

- Mitochondrial dysfunction: The compound can induce mitochondrial damage, disrupt calcium homeostasis, and reduce ATP production, ultimately contributing to cancer cell death. [, ]

- Inhibition of cell signaling pathways: this compound can interfere with signaling pathways crucial for cancer cell growth and survival, such as Akt activation. [, ]

- Synergistic effects with chemotherapeutics: Notably, this compound can enhance the efficacy of standard chemotherapeutic agents like 5-fluorouracil, potentially by restoring chemosensitivity. [, ]

Q2: Does this compound have any immunomodulatory effects?

A: Yes, research suggests that this compound can influence the immune system. Studies in mice indicate that this compound intake can suppress IgE levels while activating lymphocytes in gut-associated lymphatic tissues. []

Q3: How does this compound interact with estrogen receptors?

A: this compound is considered a phytoestrogen, meaning it can weakly mimic the effects of estrogen in the body. Computational studies suggest that this compound can bind to estrogen receptor alpha (ER-α), albeit with lower affinity compared to the drug tamoxifen. [, ] This interaction could contribute to its potential effects on hormone-dependent cancers.

Q4: What is the chemical structure of this compound?

A: this compound is a dibenzylbutyrolactone lignan. It exists as two enantiomers, with (-)-matairesinol being the naturally occurring and biologically active form. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H22O6, and its molecular weight is 358.39 g/mol.

Q6: Is there spectroscopic data available for this compound?

A: Yes, numerous studies have characterized this compound using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography-mass spectrometry (HPLC-MS). These techniques provide detailed information about its structure, purity, and chemical environment. [, , , , , ]

Q7: How stable is this compound under different conditions?

A: this compound's stability can be influenced by factors like temperature, pH, and exposure to light and oxygen. More research is needed to fully understand its stability profile and develop appropriate formulation strategies. []

Q8: How is this compound metabolized in the body?

A: this compound is primarily metabolized by the gut microflora into the mammalian lignan enterolactone. This conversion significantly impacts its bioavailability and potential health effects. [, , , ]

Q9: Do different lignan sources affect enterolactone production?

A: Yes, studies suggest that the type of lignan source can influence enterolactone production. For instance, flaxseed, rich in secoisolariciresinol diglycoside, and rye bran, containing syringaresinol, did not show clear increases in enterolactone levels in a mouse model. []

Q10: Are there any known dietary factors that impact this compound bioavailability?

A10: The bioavailability of this compound can be influenced by various factors, including:

Q11: What analytical methods are used to quantify this compound in various matrices?

A11: Several analytical techniques are employed for the accurate quantification of this compound, including:

- High-performance liquid chromatography (HPLC): Coupled with various detectors like ultraviolet (UV) detectors, diode array detectors (DAD), or mass spectrometers (MS). [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): Offers high sensitivity and selectivity for this compound analysis. [, , , ]

- Isotope dilution techniques: Provide accurate quantification by using isotopically labeled internal standards. [, ]

Q12: What are the key considerations for quality control and assurance of this compound?

A12: Ensuring the quality and consistency of this compound, especially for potential pharmaceutical applications, requires stringent quality control measures:

- Standardized extraction and purification methods: To obtain consistent yields and purity. [, ]

- Analytical method validation: Rigorous validation of analytical methods used for quantification ensures accuracy, precision, and reliability of results. []

Q13: What are the key research gaps and future directions for this compound research?

A13: While promising, many aspects of this compound warrant further investigation:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。